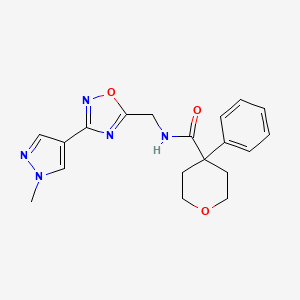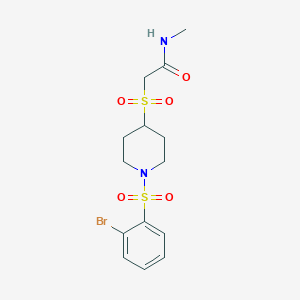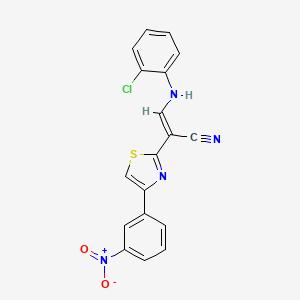![molecular formula C21H20ClFN2O3S B2506199 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole CAS No. 878057-73-9](/img/structure/B2506199.png)
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is a structurally complex molecule that appears to be related to the class of indolyl aryl sulfones. These compounds are known for their presence in various pharmaceuticals and have been studied for their potential as inhibitors of HIV-1 reverse transcriptase and as antitumor agents . The molecule consists of an indole core, which is a common structural motif in many biologically active compounds, and is substituted with a sulfonyl group and a pyrrolidinyl moiety, suggesting potential for diverse biological activities.
Synthesis Analysis
The synthesis of related indole-based sulfonamides can involve cascade cyclization processes catalyzed by sodium iodide and using tert-butyl hydroperoxide as an oxidant . Additionally, palladium-catalyzed direct C-H functionalization of indoles with the insertion of sulfur dioxide has been reported, which could potentially be adapted for the synthesis of the compound . These methods provide a foundation for the synthesis of complex indole sulfonamides, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of indole sulfonamides is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution of halogen atoms on the indole ring, as seen in related compounds, can significantly affect the biological activity of these molecules . The presence of a sulfonyl group is also a key feature, which can be introduced through sulfonylation reactions .
Chemical Reactions Analysis
Indole sulfonamides can participate in various chemical reactions due to their functional groups. The sulfonyl group can be involved in sulfonylation reactions, while the indole ring can undergo electrophilic substitution reactions. The presence of halogen atoms can also influence the reactivity of the molecule, potentially leading to further derivatization or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole sulfonamides like this compound are influenced by their molecular structure. The halogen atoms can impact the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties . The sulfonyl group can contribute to the molecule's solubility and its ability to interact with biological targets, such as tubulin, where sulfonamide drugs have been shown to bind to the colchicine site . The indole scaffold's interaction with tubulin has been studied using isothermal titration calorimetry, revealing insights into the thermodynamics of drug-tubulin interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Preparation of Triazoloindoles : A study demonstrated the efficient preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles through tandem catalysis, highlighting their utility as α-imino rhodium carbene precursors for constructing valuable indole molecules, showcasing the versatility of sulfonyl indoles in synthesis (Xing et al., 2014).
Sulfur Dioxide Insertion : Palladium-catalyzed direct C-H bond sulfonylation of indoles with sulfur dioxide was achieved, indicating an efficient method for synthesizing 2-sulfonated indoles, which could have implications for creating compounds with potential pharmacological applications (Liu, Zhou, & Wu, 2017).
Antioxidant Activity
Organoselenium Compounds : Research on the synthesis and antioxidant activity of 3-selanyl-1H-indoles and related compounds revealed significant antioxidant properties, which could be beneficial in reducing oxidative stress in various biological applications (Vieira et al., 2017).
Biological Evaluation
Antiviral Activities : Indolyl aryl sulfones with specific halogen atoms at the indole ring showed potent inhibition against HIV-1, including drug-resistant strains, underscoring the potential of sulfonyl indole derivatives in developing new antiviral agents (Regina et al., 2007).
Electrochemical Properties
Indole-Based Sulfonamide Derivatives : A series of indole-based-sulfonamide derivatives were synthesized and characterized, with their electrochemical properties investigated in detail. This research offers insights into the structure-activity relationships of these compounds, potentially useful in various applications (Ibrahim et al., 2020).
Wirkmechanismus
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with an indole nucleus can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives can have diverse effects due to their wide range of biological activities .
Eigenschaften
IUPAC Name |
2-[3-[(2-chloro-6-fluorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c22-17-7-5-8-18(23)16(17)14-29(27,28)20-12-25(19-9-2-1-6-15(19)20)13-21(26)24-10-3-4-11-24/h1-2,5-9,12H,3-4,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNVJGXEUZUMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)



![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)